5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile
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Overview
Description
5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an acetyl group, a morpholino group, and a nitrile group attached to a nicotinonitrile core
Preparation Methods
The synthesis of 5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The initial step involves the synthesis of the nicotinonitrile core through a condensation reaction between a suitable aldehyde and a nitrile compound.
Introduction of the Morpholino Group: The morpholino group is introduced via a nucleophilic substitution reaction, where a dimethylmorpholine derivative reacts with the nicotinonitrile core.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents like amines or alcohols, forming amides or esters, respectively.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions.
Scientific Research Applications
5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar compounds to 5-Acetyl-2-(2,6-dimethylmorpholino)-6-methylnicotinonitrile include other nicotinonitrile derivatives with varying substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
- 5-Acetyl-4-aminopyrimidines
- 5-Acetyl-4,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Properties
IUPAC Name |
5-acetyl-2-(2,6-dimethylmorpholin-4-yl)-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-9-7-18(8-10(2)20-9)15-13(6-16)5-14(12(4)19)11(3)17-15/h5,9-10H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNPUBDUCLMYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C=C2C#N)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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